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Compound of Interest

Compound Name: Malt extract

Cat. No.: B13395848 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help

researchers, scientists, and drug development professionals prevent, identify, and resolve

bacterial contamination issues when working with Malt Extract Agar (MEA) plates.

Frequently Asked Questions (FAQs)
Q1: What are the common visual signs of bacterial contamination on MEA plates? A: Bacterial

contamination often appears as shiny, slimy, or greasy colonies that may be yellowish or milky

white.[1][2] These colonies are distinct from the typically fuzzy, white, and filamentous growth of

fungi (mycelium).[1][3] Other indicators can include sour or unusual odors upon opening the

plate.[1]

Q2: What is the ideal pH for MEA to inhibit bacterial growth? A: Malt extract naturally provides

a slightly acidic environment, which is favorable for the growth of yeasts and molds while

inhibiting many common bacteria. The final pH of MEA is typically around 5.5 ± 0.3, which

helps suppress the growth of bacterial contaminants. For more aggressive bacterial inhibition,

the medium can be further acidified by adding sterile lactic acid after autoclaving.

Q3: Can I add antibiotics to MEA to prevent bacterial contamination? A: Yes, adding antibiotics

is a common and effective method to inhibit bacterial growth, especially when cultivating fungi.

Antibiotics should be added to the molten agar after it has been sterilized and cooled to 45-

50°C to prevent degradation from heat.
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Q4: How should I properly store prepared MEA plates to prevent contamination? A: Once the

agar has solidified, plates should be stored inverted (agar-side up) in sealed plastic bags at 2-

8°C. Storing them inverted prevents condensation from dripping onto the agar surface, which

could otherwise facilitate the movement and growth of contaminants.

Q5: What are the standard autoclave settings for sterilizing MEA? A: The standard and most

effective method for sterilizing MEA is by autoclaving at 121°C (250°F) under 15 psi of pressure

for 15 to 20 minutes. It is crucial to avoid overheating the medium, as this can cause

caramelization of sugars and may result in the agar not solidifying properly.

Q6: Can a contaminated plate be saved? A: In some cases, yes. If the contamination is

localized and far from the desired fungal growth, you may be able to perform a "sectoring"

technique. This involves aseptically cutting a small wedge of clean mycelium and transferring it

to a fresh MEA plate. However, this carries a risk of transferring unseen contaminants, and for

critical applications, it is often best to discard the contaminated plate.
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Problem Potential Cause(s) Recommended Solution(s)

Widespread contamination

across all plates in a batch.

1. Incomplete Sterilization: The

autoclave may not have

reached the required

temperature (121°C), pressure

(15 psi), or time (15-20 mins).

2. Contaminated Ingredients:

The water, malt extract

powder, or agar may have

been contaminated prior to

sterilization.

1. Verify Autoclave Cycle: Use

autoclave indicator tape or

biological indicators to confirm

that the cycle is running

correctly. Ensure the timer

doesn't start until the target

temperature and pressure are

reached. For large volumes,

extend the sterilization time. 2.

Use Pure Ingredients: Always

use distilled or deionized water

and high-quality, fresh media

components.

Isolated, random colonies on a

few plates.

1. Airborne Contaminants:

Spores from the air may have

landed on the plates during

pouring or inoculation. 2. Poor

Aseptic Technique: Touching

the plate interior, talking over

open plates, or using non-

sterile tools can introduce

microbes.

1. Improve Environmental

Controls: Pour plates in a

sterile environment like a

laminar flow hood or a still air

box (SAB). Minimize air

movement and keep plates

covered as much as possible.

2. Refine Aseptic Technique:

Wear gloves, disinfect work

surfaces and tools with 70%

isopropyl alcohol, and flame

sterilize inoculation loops until

red hot before each use. Avoid

talking while plates are open.
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Slimy or "wet spot" colonies

appear, often around the

inoculation point.

1. Bacterial Contamination:

This is a classic sign of

bacteria such as Bacillus or

lactic acid bacteria. 2.

Contaminated Inoculum: The

culture or sample being

introduced may contain

bacteria.

1. Use Antibiotics: Add a

broad-spectrum antibiotic like

chloramphenicol to the MEA

after autoclaving to inhibit

bacterial growth. 2. Purify the

Culture: Attempt to isolate the

desired fungus by transferring

a small, clean piece of

mycelium to a new antibiotic-

amended MEA plate.

Spreading, fuzzy growth that

quickly turns green, black, or

grey.

1. Mold Contamination: This

indicates the presence of

common airborne molds like

Aspergillus, Penicillium, or

Trichoderma.

1. Discard Immediately: Do not

open plates with visible mold

indoors, as this will release a

high concentration of spores

into the environment. Seal the

plate and dispose of it as

biohazardous waste. 2. Deep

Clean the Workspace:

Thoroughly sanitize the lab

area, paying close attention to

potential reservoirs of mold

spores.

Excessive condensation on

lids, leading to smeared or

mixed colonies.

1. Temperature Differential:

Pouring the agar when it is too

hot can lead to significant

condensation as it cools.

1. Cool Agar Before Pouring:

Allow the autoclaved MEA to

cool in a water bath to

approximately 45-50°C before

pouring. 2. Dry Plates Before

Use: If condensation forms

after pouring, leave the plates

in a sterile environment (e.g.,

laminar flow hood) for a few

hours to dry before inoculation.

Store plates inverted.
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Antibiotic Use in Malt Extract Agar
The addition of antibiotics is a key strategy for suppressing bacterial growth. The choice and

concentration depend on the suspected contaminants and the tolerance of the target fungal

species.

Antibiotic
Typical Working
Concentration (in
MEA)

Target Bacteria Notes

Chloramphenicol 25-100 µg/mL

Broad-spectrum

(Gram-positive and

Gram-negative)

Heat-stable, can

sometimes be added

before autoclaving,

but post-sterilization

addition is safer to

prevent degradation.

Gentamicin 5-50 µg/mL

Broad-spectrum

(especially effective

against Gram-

negative bacteria)

Must be added to the

media after it has

been autoclaved and

cooled.

Kanamycin 50-100 µg/mL

Broad-spectrum

(Gram-positive and

Gram-negative)

Add to cooled, sterile

media.

Streptomycin 20-40 µg/mL
Primarily Gram-

negative bacteria

Often used in

combination with other

antibiotics like

penicillin for broader

coverage.

Note: The optimal concentration may vary. It is advisable to perform a pilot experiment to

determine the minimal inhibitory concentration (MIC) that prevents bacterial growth without

affecting the desired fungal culture.

Experimental Protocols
Protocol 1: Preparation of Malt Extract Agar (MEA)
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This protocol outlines the steps for preparing 1 liter of standard MEA.

Weigh Ingredients:

Malt Extract: 20 g

Peptone (optional): 1-5 g

Dextrose (optional): 10-20 g

Agar: 20 g

Dissolve: Suspend the dry ingredients in 1 liter of distilled or deionized water in a 2L

Erlenmeyer flask or media bottle.

Heat and Mix: Heat the mixture on a hot plate with a magnetic stirrer until it boils and the

agar is completely dissolved. Ensure the container is no more than half full to prevent boiling

over.

Sterilize: Loosely cover the flask with aluminum foil or a foam stopper. Autoclave at 121°C

(15 psi) for 15-20 minutes.

Cool: After the cycle, allow the flask to cool in a 45-50°C water bath. If adding antibiotics, do

so at this stage and swirl gently to mix.

Protocol 2: Aseptic Pouring of MEA Plates

This protocol ensures that the sterile MEA is transferred to petri dishes without introducing

contaminants.

Prepare Workspace: Thoroughly wipe down a laminar flow hood or still air box with 70%

isopropyl alcohol. Arrange sterile petri dishes inside.

Sanitize: Wear sterile gloves and spray them with alcohol.

Pour Plates:

Remove the MEA from the water bath.
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Briefly flame the neck of the flask or bottle.

Lift the lid of a petri dish slightly (like a clamshell) and pour approximately 20-25 mL of

molten agar, just enough to cover the bottom surface.

Replace the lid immediately.

Solidify: Leave the plates undisturbed on a level surface until the agar has fully solidified

(typically 30-60 minutes).

Storage: Once cool, seal the plates with parafilm or place them in sterile bags and store

them inverted at 2-8°C.

Visual Workflows
Below are diagrams illustrating key processes for preventing contamination.

Start: Prepare Ingredients Dissolve Ingredients
in Water & Heat to Boil

Sterilize via Autoclave
(121°C, 15 psi, 15-20 min)

Cool Medium
to 45-50°C

Add Antibiotics
(Optional)

If needed

Pour Plates in
Laminar Flow Hood

No Antibiotics

Allow to Solidify
on Level Surface

Seal & Store Inverted
at 2-8°C End: Plates Ready for Use

Click to download full resolution via product page

Caption: Aseptic workflow for preparing Malt Extract Agar plates.
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q_node cause_node sol_node Contamination Observed
on MEA Plate(s)

Are ALL plates
in the batch contaminated?

Are contaminants isolated
and random?

No

Probable Cause:
Systemic Sterilization Failure

or Contaminated Media Source

Yes

Is the growth slimy,
wet, or non-filamentous?

No

Probable Cause:
Airborne Contamination

or Poor Aseptic Technique

Yes

Probable Cause:
Bacterial Contamination

Yes

Probable Cause:
Mold Contamination

No (Fuzzy/Colored)

Solution:
- Verify Autoclave Parameters
- Use Sterile-Filtered Water
- Check Media Components

Solution:
- Work in Laminar Flow Hood/SAB

- Refine Pouring/Inoculation Technique
- Sanitize Workspace & Tools

Solution:
- Add Antibiotics to Media
- Purify Inoculum Source

Solution:
- Discard Plate Immediately (Sealed)

- Deep Clean Lab Environment

Click to download full resolution via product page

Caption: Decision tree for troubleshooting MEA plate contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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